molecular formula C17H17ClN2O4S B2953588 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide CAS No. 905687-67-4

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2953588
CAS No.: 905687-67-4
M. Wt: 380.84
InChI Key: WIVXPSYEBWWFMA-UHFFFAOYSA-N
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Description

N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide is a synthetic organic compound characterized by a central pyrrolidin-5-one (5-oxopyrrolidin) ring. The pyrrolidinone moiety is substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a 4-methoxybenzenesulfonamide group. This compound’s molecular formula is C₁₇H₁₆ClN₂O₄S, with a molecular weight of 392.84 g/mol (calculated).

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-15-6-8-16(9-7-15)25(22,23)19-13-10-17(21)20(11-13)14-4-2-12(18)3-5-14/h2-9,13,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVXPSYEBWWFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features several functional groups, including a sulfonamide, a pyrrolidinone, a methoxy group, and a chlorophenyl group. These structural characteristics suggest potential interactions with various biological targets.

Synthesis Overview

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions.
  • Introduction of the Chlorophenyl Group : Conducted via nucleophilic substitution.
  • Sulfonamide Formation : Involves the reaction of a sulfonyl chloride with an amine group from the intermediate compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives designed based on this compound have been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LinePercent Growth Inhibition (PGI) at 10 µM
6aSNB-1965.12
6bNCI-H46055.61
6cSNB-7554.68

These results highlight the potential of this class of compounds in cancer therapy .

Antibacterial and Enzyme Inhibition

The compound has also demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentrations (MICs) indicate its effectiveness compared to standard antibiotics like ciprofloxacin.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Salmonella typhi817.0 ± 0.40
Bacillus subtilis817.0 ± 0.15

Additionally, the compound has shown significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, indicating its potential in treating conditions related to these enzymes .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets in biological systems. It may bind to key enzymes or receptors, modulating their activity and affecting various biochemical pathways.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. For example, docking scores indicate strong binding affinity to tubulin, suggesting that it may act as an effective tubulin inhibitor in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications
N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide C₁₇H₁₆ClN₂O₄S 392.84 Reference compound: 4-methoxybenzenesulfonamide, no linker High rigidity; strong hydrogen-bonding capacity via sulfonamide.
2-(4-Chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 896273-40-8) C₁₉H₁₉ClN₂O₃ 358.80 Acetamide replaces sulfonamide; 3-methoxyphenyl substituent Reduced acidity and hydrogen-bonding potential; altered electronic properties.
N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide (CAS 954634-13-0) C₁₉H₂₁ClN₂O₃S 392.90 Methylene (-CH₂-) linker; 2,4-dimethylbenzenesulfonamide Increased flexibility; steric hindrance from methyl groups may affect binding affinity.
KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide) C₂₆H₂₈ClN₃O₄S 514.04 Extended propenyl-aminomethylphenyl backbone Broader kinase inhibition profile due to bulkier structure.

Physicochemical and Electronic Properties

  • Hydrogen-Bonding Capacity: The sulfonamide group (-SO₂NH-) in the reference compound provides two hydrogen-bond acceptors (sulfonyl oxygen atoms) and one donor (NH), enhancing interactions with biological targets. This feature is absent in acetamide analogues .
  • Electronic Effects : The 4-methoxy group on the benzenesulfonamide moiety donates electron density via resonance, moderating the sulfonyl group’s electron-withdrawing effect. This balance may optimize interactions with charged or polar residues in target proteins.

Computational and Analytical Tools for Comparison

  • Crystallography : Programs like SHELXL and WinGX enable precise determination of molecular geometry and intermolecular interactions, critical for comparing sulfonamide derivatives.
  • Docking Studies : Molecular docking using the reference compound’s crystal structure (if available) could predict binding modes relative to analogues.

Q & A

Q. What is the primary biological target of this compound, and how does its inhibition mechanism influence experimental outcomes in neurological models?

The compound (also known as KN-93) selectively inhibits Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) , a key regulator of synaptic plasticity. Its mechanism involves competitive binding to the calmodulin-binding domain of CaMKII, preventing activation by Ca²⁺/calmodulin complexes. This inhibition has been critical in studying Parkinson’s disease (PD) models, where intrastriatal administration reduced l-DOPA-induced dyskinesia by modulating NMDA receptor trafficking .

Methodological Insight : Use kinase activity assays (e.g., radioactive ATP incorporation) to validate target engagement. Pair with western blotting to assess phosphorylation levels of CaMKII at Thr286, a marker of autophosphorylation and sustained activity .

Q. What synthetic strategies are recommended for preparing N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide?

The synthesis typically involves sulfonamide coupling between 4-methoxybenzenesulfonyl chloride and a pyrrolidinone intermediate. Key steps include:

  • Nucleophilic substitution to introduce the 4-chlorophenyl group to the pyrrolidinone core.
  • Protection/deprotection of reactive amines to avoid side reactions.
  • Chromatographic purification (e.g., silica gel column) to isolate the final product.

Structural Validation : Use X-ray crystallography (via SHELX software for refinement ) and ¹H/¹³C NMR to confirm regiochemistry and purity. Compare crystallographic data with related sulfonamide structures (e.g., C16H14ClN3O2S ).

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound for CaMKII isoforms (α, β, γ, δ) in complex biological systems?

Isoform selectivity remains challenging due to high structural homology. Strategies include:

  • Computational docking : Use Multiwfn to analyze electrostatic potential surfaces and identify isoform-specific binding pockets .
  • Alanine scanning mutagenesis to pinpoint critical residues in CaMKII-α vs. CaMKII-δ.
  • Kinase profiling panels (e.g., Eurofins KinaseProfiler™) to assess off-target effects on related kinases (e.g., PKA, PKC).

Data Contradiction Note : KN-93’s phosphate derivative (KN-93 Phosphate) shows improved solubility but may alter binding kinetics. Validate results with isothermal titration calorimetry (ITC) to compare affinity between isoforms .

Q. What experimental designs address contradictions in reported efficacy of this compound in vivo?

Discrepancies in efficacy (e.g., dose-dependent vs. non-linear responses) often arise from:

  • Pharmacokinetic variability : Use HPLC-MS to measure brain penetration and metabolite formation in rodent models.
  • Model-specific factors : Compare outcomes in acute (6-OHDA-lesioned rats) vs. chronic PD models.
  • Control for batch-to-batch variability : Include KN-92 (inactive analog) as a negative control .

Advanced Validation : Pair behavioral assays (e.g., abnormal involuntary movements scoring) with immunohistochemistry to correlate CaMKII inhibition with striatal NMDA receptor subunit localization .

Q. How can computational modeling predict off-target interactions of this compound with non-kinase proteins?

Employ ensemble docking (e.g., AutoDock Vina) and molecular dynamics simulations to screen against databases like PubChem . Focus on:

  • Electron localization function (ELF) analysis (via Multiwfn ) to map nucleophilic regions prone to covalent adduct formation.
  • Pharmacophore alignment with known sulfonamide-binding proteins (e.g., carbonic anhydrases) to identify potential off-targets .

Data Analysis and Structural Challenges

Q. What crystallographic challenges arise when resolving the sulfonamide group’s conformation, and how are they mitigated?

The sulfonamide moiety exhibits rotational flexibility , complicating electron density mapping. Solutions include:

  • Low-temperature crystallography (100 K) to reduce thermal motion.
  • Twinned data refinement using SHELXL’s TWIN/BASF commands .
  • Comparative analysis with rigid analogs (e.g., 4-methoxybenzenesulfonamide derivatives ).

Q. How do solvent effects influence the compound’s stability in long-term assays?

DMSO (common solvent) can oxidize sulfonamides over time. Mitigation strategies:

  • Prepare fresh stock solutions (e.g., 10 mM in DMSO, stored at -80°C for ≤1 month) .
  • Use HPLC-UV to monitor degradation products (retention time shifts indicate hydrolysis or oxidation).

Comparative and Mechanistic Studies

Q. How does this compound compare to next-gen CaMKII inhibitors (e.g., KN-62, Autocamtide-2) in terms of binding kinetics?

KN-93 exhibits reversible, ATP-noncompetitive inhibition , unlike KN-62 (ATP-competitive). Use surface plasmon resonance (SPR) to measure dissociation constants (KD). Autocamtide-2, a peptide inhibitor, shows higher specificity but poor blood-brain barrier penetration, limiting in vivo utility .

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